
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
説明
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (MBC) is a compound belonging to the family of pyrazoles, which are heterocyclic compounds with a five-membered ring containing three nitrogen atoms. MBC is a substituted pyrazole, with a benzyl and a chlorophenyl substituent on the 5-position of the pyrazole ring. It is a white crystalline solid with a molecular weight of 347.14 g/mol and a melting point of 165-167 °C. MBC has been studied for its potential applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology.
作用機序
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been found to have several mechanisms of action. In terms of its anti-inflammatory effect, Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. In terms of its antioxidant effect, Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been found to scavenge reactive oxygen species, such as superoxide and hydroxyl radicals. In terms of its effect on cancer cell growth, Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in cancer cell growth.
Biochemical and Physiological Effects
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been studied for its biochemical and physiological effects. In terms of its anti-inflammatory effect, Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce the production of prostaglandins, which are involved in inflammation. In terms of its antioxidant effect, Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been found to scavenge reactive oxygen species, such as superoxide and hydroxyl radicals. In terms of its effect on cancer cell growth, Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been found to inhibit the activity of the enzyme 5-LOX, which is involved in the production of leukotrienes, which are involved in cancer cell growth.
実験室実験の利点と制限
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. It is also non-toxic and non-irritating. However, there are some limitations to its use in laboratory experiments. It is not soluble in water and has a low solubility in organic solvents, which can limit its use in aqueous systems.
将来の方向性
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has potential applications in a variety of areas, including in the fields of chemistry, biochemistry, and pharmacology. Possible future directions for research with Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate include its use as an anti-inflammatory agent, as an antioxidant, and as an inhibitor of cancer cell growth. Other possible future directions include its use as a ligand for transition metal complexes, its use as a catalyst for organic reactions, and its use as a reagent for the synthesis of other compounds. Additionally, further research could be conducted to explore the mechanism of action of Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, as well as to explore its potential toxicity and other safety concerns.
科学的研究の応用
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has been studied for its potential applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It has been used as a ligand for transition metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of other compounds. It has also been studied for its potential use as an anti-inflammatory agent, as an antioxidant, and as an inhibitor of cancer cell growth.
特性
IUPAC Name |
methyl 2-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-18(22)17-11-16(14-7-9-15(19)10-8-14)20-21(17)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVUJTKQNKDFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



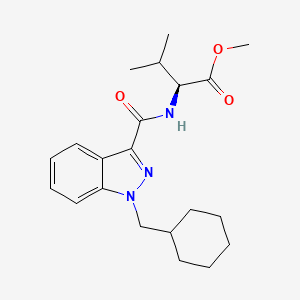
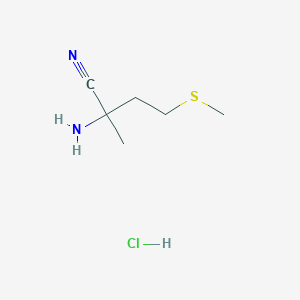
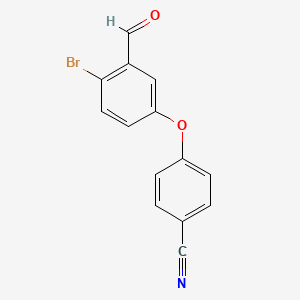
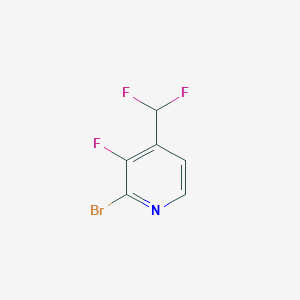
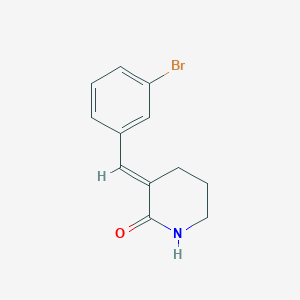

![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)
![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)
![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381876.png)
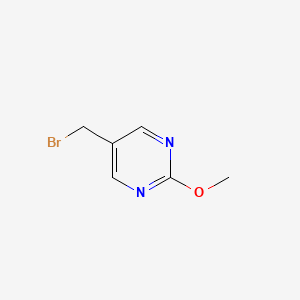
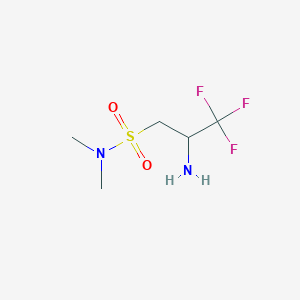
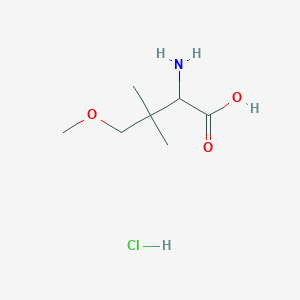
![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)